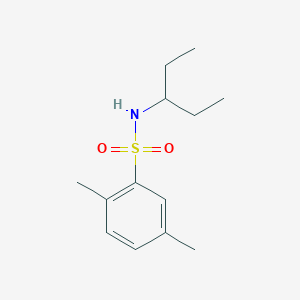
N-(3-chloro-4-methylphenyl)-3-(4-methoxyphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-methylphenyl)-3-(4-methoxyphenyl)acrylamide, also known as CMMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CMMA belongs to the class of acrylamide derivatives, which are widely used in various fields, including pharmaceuticals, materials science, and agriculture.
Mecanismo De Acción
The mechanism of action of N-(3-chloro-4-methylphenyl)-3-(4-methoxyphenyl)acrylamide is not fully understood, but studies suggest that it acts by inhibiting the activity of certain enzymes involved in DNA replication and repair. This compound has also been shown to induce oxidative stress in cancer cells, leading to cell death.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce DNA damage and inhibit cell proliferation in cancer cells. This compound has also been shown to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-(3-chloro-4-methylphenyl)-3-(4-methoxyphenyl)acrylamide in lab experiments is its potent anticancer activity. This compound has been shown to exhibit cytotoxic activity at nanomolar concentrations, making it a promising candidate for further development as an anticancer agent. However, one of the limitations of using this compound in lab experiments is its potential toxicity to normal cells. Further studies are needed to determine the optimal dosage and treatment regimen for this compound.
Direcciones Futuras
There are several future directions for research on N-(3-chloro-4-methylphenyl)-3-(4-methoxyphenyl)acrylamide. One area of interest is the development of novel this compound derivatives with improved anticancer activity and reduced toxicity. Another area of research is the elucidation of the mechanism of action of this compound, which could provide insights into the development of novel anticancer agents. Additionally, studies are needed to determine the pharmacokinetics and pharmacodynamics of this compound in vivo, which could pave the way for its clinical development as an anticancer agent.
Conclusion
In conclusion, this compound is a promising compound with potential therapeutic applications in cancer treatment. Its potent anticancer activity, coupled with its simple synthesis method, makes it an attractive candidate for further research. However, further studies are needed to determine its optimal dosage, treatment regimen, and potential toxicity to normal cells.
Métodos De Síntesis
The synthesis of N-(3-chloro-4-methylphenyl)-3-(4-methoxyphenyl)acrylamide involves the reaction of 3-chloro-4-methylphenyl isocyanate with 4-methoxyphenylacetic acid in the presence of triethylamine. The resulting product is then treated with acryloyl chloride to yield this compound. The synthesis of this compound is relatively simple and can be carried out using standard laboratory equipment.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-methylphenyl)-3-(4-methoxyphenyl)acrylamide has been extensively studied for its potential therapeutic applications. One of the major areas of research is its use as an anticancer agent. Studies have shown that this compound exhibits potent cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
(E)-N-(3-chloro-4-methylphenyl)-3-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO2/c1-12-3-7-14(11-16(12)18)19-17(20)10-6-13-4-8-15(21-2)9-5-13/h3-11H,1-2H3,(H,19,20)/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYBVYKJVWNAYEF-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl {[3-(aminocarbonyl)-5-ethyl-4,6-dimethyl-2-pyridinyl]thio}acetate](/img/structure/B5725658.png)
![N'-(3-chlorophenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea](/img/structure/B5725662.png)

![N-[4-(diethylamino)phenyl]-N'-(2,4-difluorophenyl)urea](/img/structure/B5725674.png)
![N-{5-[(4-methoxyphenoxy)methyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5725681.png)
![methyl 1-[3-(4-nitrophenyl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5725689.png)

![4-benzyl-1-[3-(trifluoromethyl)benzyl]piperidine](/img/structure/B5725719.png)
![2-[(4-chlorobenzyl)oxy]-N-phenylbenzamide](/img/structure/B5725723.png)
![ethyl 5-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B5725727.png)

![N-(tert-butyl)-3-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5725744.png)
